molecular formula C15H10ClN7O B10918710 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10918710
M. Wt: 339.74 g/mol
InChI Key: GBFJIGWFSCJLSP-UHFFFAOYSA-N
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Description

N~2~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings. The presence of a pyrazole moiety and a chloro-substituted phenyl group further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate amido-nitriles under mild conditions to form the triazolopyrimidine core . . The chloro-substituted phenyl group is usually introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N~2~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of a triazolopyrimidine core with a pyrazole moiety and a chloro-substituted phenyl group. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications.

Properties

Molecular Formula

C15H10ClN7O

Molecular Weight

339.74 g/mol

IUPAC Name

N-[4-(4-chloropyrazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H10ClN7O/c16-10-8-18-23(9-10)12-4-2-11(3-5-12)19-14(24)13-20-15-17-6-1-7-22(15)21-13/h1-9H,(H,19,24)

InChI Key

GBFJIGWFSCJLSP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)N4C=C(C=N4)Cl)N=C1

Origin of Product

United States

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